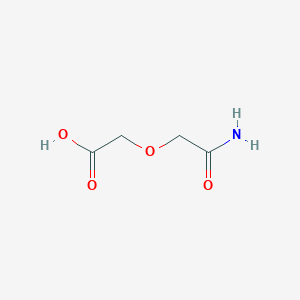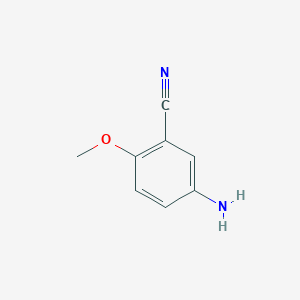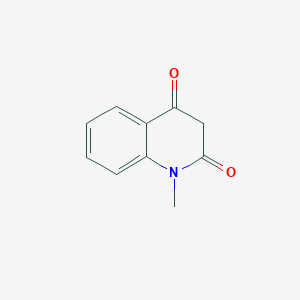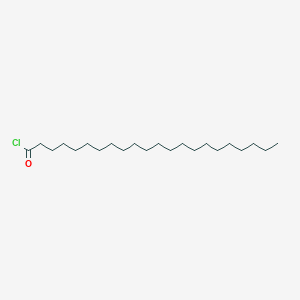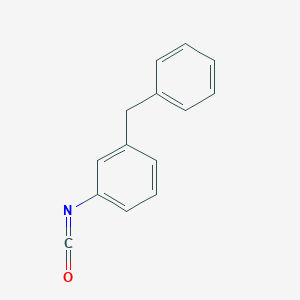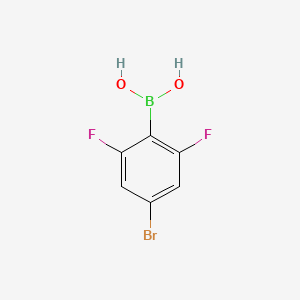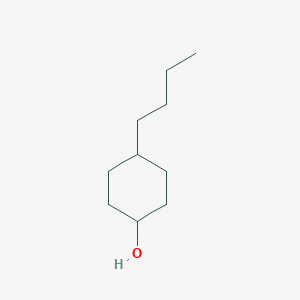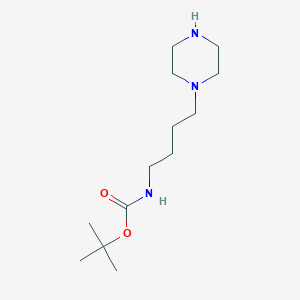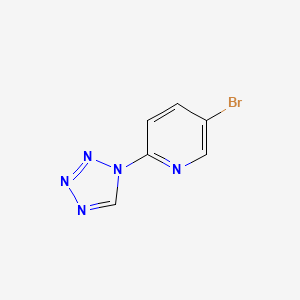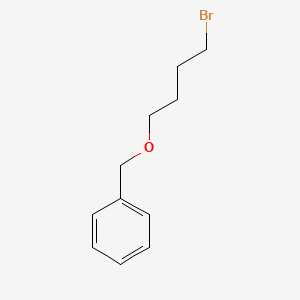
苄基 4-溴丁基醚
概述
描述
Benzyl 4-bromobutyl ether is a chemical compound that is part of a broader class of benzylic ethers, which are commonly found as subunits in bioactive molecules and serve as useful intermediates in organic chemistry. These compounds are characterized by a benzyl group attached to an ether linkage, which in this case is connected to a 4-bromobutyl group.
Synthesis Analysis
The synthesis of benzylic ethers, such as Benzyl 4-bromobutyl ether, can be achieved through various methods. One approach involves the enantioselective synthesis of benzylic ethers through the chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols under mild conditions, where the alkynoate undergoes an internal redox reaction, resulting in the oxidation of the benzylic position with good enantioselectivity . Another method includes the reaction of benzyl bromide with phenols or alcohols in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide, to form the corresponding benzyl ether 10.
Molecular Structure Analysis
The molecular structure of Benzyl 4-bromobutyl ether would consist of a benzene ring attached to an oxygen atom, which is further connected to a 4-bromobutyl chain. The presence of the bromine atom in the molecule could influence its reactivity and the overall molecular geometry. In related compounds, the benzene rings can form various dihedral angles with adjacent rings or groups, affecting the compound's crystalline structure and properties .
Chemical Reactions Analysis
Benzylic ethers can undergo various chemical reactions, including oxidative cleavage. For instance, O-benzyl ethers can be converted to carbonyl compounds through oxidative debenzylation using a bromo radical formed from the oxidation of bromide under mild conditions . Additionally, benzylic ethers can be oxidatively cleaved by oxoammonium salts to yield aromatic aldehydes and alcohols, with further oxidation possible for the alcohol products .
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl 4-bromobutyl ether would be influenced by its functional groups. The benzyl group could confer stability and hydrophobic character, while the ether linkage might affect its polarity. The presence of the bromine atom would likely increase the molecular weight and could make the compound more reactive, particularly in substitution reactions. The solubility of such compounds can vary depending on the solvent and the presence of other functional groups .
科学研究应用
- Summary of the Application : Benzyl 4-bromobutyl ether is used in the synthesis of monodisperse oligo (tetrahydrofuran), which forms a supramolecular network structure .
- Results or Outcomes : The outcome of this process is the creation of a monodisperse oligo (THF), a supramolecular network structure . This could have potential applications in materials science, for example in the creation of new types of polymers.
安全和危害
Benzyl 4-bromobutyl ether is classified as causing skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .
属性
IUPAC Name |
4-bromobutoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRVGYAMRJVUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403129 | |
| Record name | Benzyl 4-bromobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-bromobutyl ether | |
CAS RN |
60789-54-0 | |
| Record name | Benzyl 4-bromobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 4-Bromobutyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

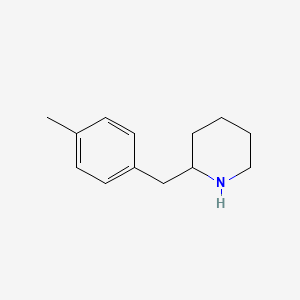
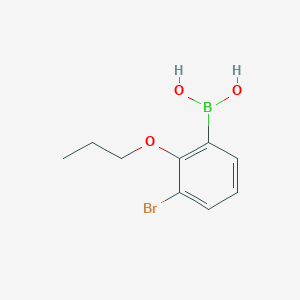
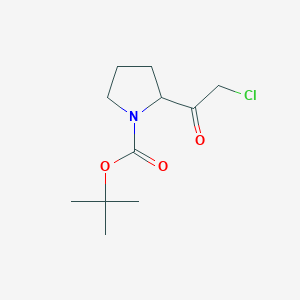
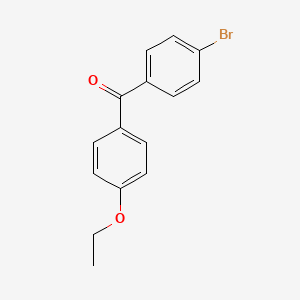
![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)
